Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13/h4-5,11H2,1-3H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMOLUZPTYUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254120-14-3 | |
| Record name | tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate in Fragment-Based Drug Discovery
Executive Summary
In the pursuit of novel therapeutics, medicinal chemistry has increasingly shifted away from planar, sp²-hybridized heterocycles toward highly functionalized, sp³-rich 3D scaffolds. This paradigm shift, often termed "escaping flatland," relies heavily on advanced building blocks. Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate serves as a premier example of this structural evolution. As a Senior Application Scientist, I have designed this technical guide to detail the physicochemical dynamics, bioisosteric utility, and self-validating synthetic workflows associated with this highly versatile azetidine scaffold.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical baseline of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits high polarity and a low molecular weight, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
The geminal disubstitution at the C3 position (an amine and a carbamoyl group) induces a Thorpe-Ingold effect . This thermodynamic phenomenon compresses the internal bond angle of the substituents, thereby expanding the internal ring angle and stabilizing the strained four-membered azetidine ring against premature ring-opening during harsh synthetic manipulations.
Quantitative Data Summary
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1254120-14-3 (Free Base)[1]2055839-99-9 (HCl Salt)[2] | Standard identifiers for procurement and registry. |
| Molecular Formula | C9H17N3O3 | High heteroatom-to-carbon ratio enhances Fsp³ character. |
| Molecular Weight | 215.25 g/mol | Low MW makes it an ideal fragment (Rule of 3 compliant). |
| Topological Polar Surface Area | ~107.4 Ų | High polarity ensures excellent aqueous solubility[3]. |
| H-Bond Donors / Acceptors | 4 / 4 | Provides multiple vectors for target protein interaction. |
| LogP (calculated) | -0.2 to 0.5 | Hydrophilic nature reduces non-specific lipophilic toxicity. |
Mechanistic Role in Drug Design
Azetidines act as of piperidines and morpholines[4]. By replacing a flat piperazine ring with a C3-disubstituted azetidine, researchers can enhance the 3D vector projection of pharmacophores while simultaneously reducing lipophilicity and CYP450 metabolic liability.
Fig 1. Bioisosteric replacement pathway enhancing PK/PD profiles via 3D azetidine scaffolds.
Experimental Methodologies: Orthogonal Functionalization
The presence of three distinct nitrogen atoms in tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate requires precise, orthogonally controlled synthetic protocols. The C3-primary amine is highly nucleophilic, the C3-carbamoyl nitrogen is non-nucleophilic due to strong amide resonance, and the azetidine ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.
Protocol A: Selective C3-Amine Functionalization (Amide Coupling)
Causality: The objective is to selectively acylate the C3-amine without affecting the Boc group or the carbamoyl group. A sterically hindered, non-nucleophilic base is used to ensure the amine remains in its active, deprotonated state, while low temperatures prevent exothermic degradation of the strained ring.
-
Preparation: Dissolve 1.0 equivalent of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (free base) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Basification: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA's steric bulk prevents it from acting as a competing nucleophile while effectively neutralizing the HCl byproduct of the coupling.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of the desired acid chloride or sulfonyl chloride.
-
Propagation: Allow the reaction to slowly warm to ambient temperature and stir for 4–8 hours.
-
Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. A successful reaction is validated by the presence of the product's [M+H]⁺ peak. Crucially, verify the presence of a characteristic[M+H - 56]⁺ fragmentation peak (loss of isobutylene). This confirms the Boc protecting group remains intact. If the -56 Da fragment is absent, premature acidic cleavage has occurred.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Boc-Deprotection and Azetidine N-Functionalization
Causality: To utilize the azetidine nitrogen for further scaffold growth (e.g., Buchwald-Hartwig cross-coupling), the Boc group must be removed. Acidic cleavage is required, but conditions must be strictly controlled to prevent hydrolysis of the C3-carbamoyl group or [5].
-
Cleavage: Dissolve the intermediate from Protocol A in DCM and cool to 0 °C. Add an equal volume of Trifluoroacetic acid (TFA) to create a 1:1 TFA:DCM mixture. Causality: Conducting this at 0 °C rather than room temperature kinetically suppresses unwanted side reactions associated with the highly localized strain of the four-membered ring.
-
Monitoring: Stir for 1–2 hours.
-
Validation Checkpoint: Analyze via TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a highly polar, baseline spot (the TFA salt of the secondary amine) validates complete deprotection.
-
Neutralization: Concentrate the mixture under reduced pressure to remove volatile TFA. Redissolve in methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base.
-
Downstream Functionalization: The newly liberated secondary amine can now be subjected to S_NAr or cross-coupling reactions to finalize the drug candidate.
Mechanistic Pathway Visualization
Fig 2. Orthogonal synthetic workflow for dual-functionalization of the azetidine scaffold.
References
-
Feskov, I. O. et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2018. URL:[Link]
-
"A Single-Step Synthesis of Azetidine-3-amines." The Journal of Organic Chemistry, ACS Publications, 2020. URL:[Link]
Sources
The Alchemist's Toolkit: A Guide to the Discovery and Application of Constrained Amino Acid Analogs in Drug Design
Abstract
The inherent flexibility of peptides, while crucial for their biological function, often presents a significant hurdle in their development as therapeutic agents. This conformational pliability can lead to reduced receptor affinity, poor selectivity, and susceptibility to proteolytic degradation.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices behind the use of constrained amino acid analogs to overcome these challenges. We will explore the rationale for conformational constraint, delve into the diverse world of constrained analogs, and provide detailed methodologies for their synthesis, incorporation into peptides, and subsequent biophysical characterization. This guide is intended to serve as a practical resource, bridging the gap between theoretical concepts and their application in the laboratory to accelerate the discovery of next-generation peptide and peptidomimetic drugs.
The Rationale for Rigidity: Why Constrain a Peptide?
The therapeutic potential of many peptides is limited by their conformational flexibility. In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers, only a fraction of which may be the "bioactive" conformation responsible for binding to its target.[1][3] This has several detrimental consequences:
-
Entropic Penalty of Binding: A significant amount of energy is required to "freeze" the peptide into its bioactive conformation upon binding to a receptor, reducing the overall binding affinity.[1][4] By pre-organizing the peptide into a conformation that is closer to the bound state, we can minimize this entropic cost and enhance binding potency.[1][4]
-
Reduced Selectivity: The ability to adopt multiple conformations can lead to off-target binding, resulting in undesirable side effects.[4] A conformationally constrained peptide is more likely to interact specifically with its intended target.[4]
-
Proteolytic Instability: Proteases often recognize and cleave peptides in an extended conformation.[1][4] Introducing conformational constraints can mask these recognition sites, thereby increasing the peptide's resistance to enzymatic degradation and improving its in vivo half-life.[1][4][5][6]
The introduction of constrained amino acid analogs is a powerful strategy to address these limitations, transforming a flexible peptide into a more drug-like molecule with improved potency, selectivity, and metabolic stability.[1][2][7][8]
A Lexicon of Constraint: Types of Amino Acid Analogs
The "alchemist's toolkit" for constraining peptides is vast and ever-expanding. The choice of a particular analog depends on the desired level of rigidity, the specific secondary structure to be stabilized, and the synthetic feasibility.
Local Constraints: Modifying Individual Residues
These analogs introduce rigidity at the level of a single amino acid, influencing the local backbone and side-chain conformations.
-
α,α-Disubstituted Amino Acids: The incorporation of amino acids with two substituents on the α-carbon, such as aminoisobutyric acid (Aib), sterically restricts the available Ramachandran space, favoring helical conformations.[9]
-
N-Methylated Amino Acids: Methylation of the backbone amide nitrogen can have a profound effect on conformation by introducing steric hindrance, promoting the formation of cis-amide bonds, and disrupting hydrogen bonding patterns.[9]
-
Cyclic and Bicyclic Analogs: Incorporating the amino acid side chain into a cyclic structure that also involves the backbone can severely restrict conformational freedom.[10][11][12] Proline is a natural example of a constrained amino acid.[10] Synthetic analogs with varying ring sizes and substitutions offer fine-grained control over the backbone dihedral angles.[10][11]
Global Constraints: Cyclization and Stapling
These strategies introduce a covalent linkage between two distant residues in a peptide sequence, resulting in a macrocyclic structure with significantly reduced flexibility.
-
Sidechain-to-Sidechain Cyclization: This is a widely used approach where the side chains of two amino acids are covalently linked. Common methods include the formation of disulfide bonds between two cysteine residues, lactam bridges between the side chains of acidic and basic amino acids (e.g., Asp/Glu and Lys/Orn), and "click" chemistry.[1][13]
-
Head-to-Tail Cyclization: The formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid creates a cyclic peptide with enhanced stability against exopeptidases.[14]
-
Peptide Stapling: This technique involves introducing two unnatural amino acids with olefin-containing side chains at specific positions (e.g., i and i+4 or i and i+7) and then forming a covalent hydrocarbon "staple" via ring-closing metathesis.[13][15] This is a particularly effective method for stabilizing α-helical conformations.[13][15]
The following table summarizes the key features of these constraint strategies:
| Constraint Strategy | Type | Key Features | Common Applications |
| α,α-Disubstitution | Local | Promotes helical structures.[9] | Stabilizing α-helices. |
| N-Methylation | Local | Can induce cis-amide bonds, alters H-bonding.[9] | Fine-tuning conformation, improving permeability. |
| Cyclic Analogs | Local | Rigidifies backbone and sidechain.[10][11] | Mimicking turns, inducing specific conformations. |
| Sidechain Cyclization | Global | Creates macrocycles of varying sizes.[1] | Stabilizing loops and secondary structures. |
| Head-to-Tail Cyclization | Global | Protects against exopeptidases.[14] | Enhancing metabolic stability. |
| Peptide Stapling | Global | Stabilizes α-helical conformations.[13][15] | Targeting intracellular protein-protein interactions. |
The Art of Creation: Synthesis and Incorporation
The synthesis of peptides containing constrained amino acid analogs is most commonly achieved through solid-phase peptide synthesis (SPPS).[16][17][18] This powerful technique allows for the stepwise assembly of a peptide chain on a solid support, with the ability to incorporate both natural and unnatural amino acids.[18]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Constrained Amino Acid Analog
This protocol provides a general workflow for the manual synthesis of a peptide incorporating a commercially available Fmoc-protected constrained amino acid analog.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected constrained amino acid analog
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Note: For sterically hindered constrained amino acids, longer coupling times or the use of a more potent coupling reagent like HATU may be necessary.[19]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Workflow for Discovery of Constrained Analogs
The following diagram illustrates a typical workflow for the discovery and validation of a drug candidate incorporating a constrained amino acid analog.
Caption: A generalized workflow for the discovery of drug candidates containing constrained amino acid analogs.
Unveiling the Conformation: Biophysical Characterization
Once a constrained peptide has been synthesized, it is crucial to experimentally verify its three-dimensional structure and assess its biophysical properties. A variety of techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides.[20][21][22][23] For peptides containing constrained amino acids, NMR can provide valuable insights into the conformational preferences imposed by the analog.
Key NMR Experiments for Peptide Structure Determination:
| Experiment | Information Obtained |
| 1D ¹H NMR | Provides an initial assessment of peptide folding and purity.[20] |
| 2D TOCSY | Identifies spin systems corresponding to individual amino acid residues.[22] |
| 2D NOESY/ROESY | Provides through-space correlations between protons that are close in space (< 5 Å), which are used to generate distance restraints for structure calculation.[20][22] |
| ¹H-¹⁵N HSQC | For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide, with one peak for each backbone amide proton.[24] |
| ³J-coupling Constants | The magnitude of the coupling constant between the amide proton and the α-proton (³JHNα) can be used to determine the backbone dihedral angle φ via the Karplus equation.[22] |
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's three-dimensional structure in the solid state.[25][26] While obtaining suitable crystals can be a challenge, a crystal structure provides unambiguous information about bond lengths, bond angles, and the overall conformation of the peptide.[25][26] For peptides containing novel unnatural amino acids, crystallography is invaluable for confirming their precise geometry.[26]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of a peptide in solution.[3][23][27] By measuring the differential absorption of left- and right-circularly polarized light, CD can provide an estimate of the percentage of α-helix, β-sheet, and random coil in a peptide. This is particularly useful for confirming that a stapled peptide has indeed adopted the intended α-helical conformation.
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to study the interaction of a constrained peptide with its target protein or a model membrane.[27][28][29] Changes in the fluorescence intensity or wavelength of an intrinsic fluorophore (like tryptophan) or an extrinsic fluorescent label upon binding can be used to determine binding affinities (Kd).[27][29]
The Path to the Clinic: Pharmacokinetic Considerations
A key driver for using constrained amino acid analogs is to improve the pharmacokinetic properties of peptide therapeutics.[5][14][30]
Impact of Constrained Analogs on Pharmacokinetics:
| Pharmacokinetic Parameter | Effect of Constrained Analogs | Rationale |
| Metabolic Stability | Increased | Reduced susceptibility to proteolytic degradation.[1][4][6] |
| Half-life | Increased | A direct consequence of improved metabolic stability.[5][6] |
| Bioavailability | Can be improved | Certain constraints can enhance membrane permeability.[4] |
| Distribution | Generally limited to extracellular space | Peptides are typically hydrophilic and too large to passively diffuse across cell membranes.[5][30] |
| Elimination | Primarily renal filtration | For smaller peptides.[5][30] |
The introduction of constrained amino acids can significantly enhance the "drug-like" properties of a peptide, making it a more viable candidate for clinical development.[7][8][]
Conclusion and Future Perspectives
The use of constrained amino acid analogs has become an indispensable tool in modern drug discovery, enabling the transformation of promising but flawed peptide leads into potent and selective therapeutic candidates. The continued development of novel constraining strategies, coupled with advances in synthetic and analytical techniques, promises to further expand the reach of this powerful approach. As our understanding of the complex interplay between conformation, activity, and pharmacokinetics deepens, we can expect to see a new wave of innovative peptide and peptidomimetic drugs entering the clinic, offering new hope for the treatment of a wide range of diseases.
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- Conformationally Constrained Peptides. (2021, February 25). Encyclopedia MDPI.
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- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2011, May 3). MDPI.
- Solid-phase synthesis of C-terminally modified peptides. (2006, September 4). Radboud Repository.
- Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (2014, July 18). RSC Publishing.
- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
- Solid-phase peptide synthesis. (2014, July 18). Digital CSIC.
- De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. (n.d.). PNAS.
- Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. (n.d.). Journal of Medicinal Chemistry.
- NMR-Based Peptide Structure Analysis. (n.d.). Creative Proteomics.
- Synthesis and relative potencies of new constrained CRF antagonists. (n.d.). PubMed.
- Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. (2009, October 20). Journal of the American Chemical Society.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2021, February 5). PubMed.
- Synthesis of conformationally constrained amino acid and peptide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2025, January 28). ACS Publications.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC.
- Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. (n.d.). PMC.
- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. (n.d.). BOC Sciences.
- Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applications. (2026, March 17).
- Methods of peptide conformation studies. (n.d.).
- Strategies for Fine-Tuning the Conformations of Cyclic Peptides. (2020, August 5). Chemical Reviews.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (2021, November 13). ACS Chemical Biology.
- Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (2024, March 17).
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020, February 18). Life Chemicals.
- The Application of Biophysical Techniques to Study Antimicrobial Peptides. (2026, February 9).
- Methods of peptide conformation studies. (n.d.). PubMed.
- Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. (2009, May 18). etd@IISc.
- A Newcomer's Guide to Peptide Crystallography. (n.d.). PMC.
- Studies of cell-penetrating peptides by biophysical methods. (2022, April 11).
- Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. (2023, October 15). PubMed.
- Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. (2013, October 15). PubMed.
- Pharmacokinetics of Therapeutic Peptides. (n.d.). Creative Bioarray.
- Interpenetrating Cubes in the X-ray Crystallographic Structure of a Peptide Derived from Medin 19–36. (2020, August 20). ACS Publications.
- How to Enhance the Pharmacokinetic Stability of Peptides? (n.d.).
- Overcoming the Shortcomings of Peptide-Based Therapeutics. (2022, July 11). Taylor & Francis.
- Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). BYU ScholarsArchive.
- Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (n.d.). Briefings in Bioinformatics.
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Engineering 3D Chemical Space: Synthetic and Medicinal Applications of Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate
Executive Summary & Rationale
In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic systems to topologically complex, sp³-rich architectures is a defining paradigm shift. This movement, widely recognized as the "Escape from Flatland" [1], correlates higher fractional sp³ (Fsp³) character with improved clinical success rates, enhanced solubility, and reduced off-target toxicity.
Within this context, Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (CAS: 1254120-14-3) emerges as a highly privileged, bifunctional building block. As a Senior Application Scientist, I frequently deploy this specific scaffold to solve complex structural liabilities in lead optimization. The azetidine ring serves as a conformationally restricted bioisostere for larger heterocycles (like piperidine or pyrrolidine), while the geminal 3-amino and 3-carbamoyl groups provide a dense, orthogonal vector space for divergent functionalization or spirocyclization.
Physicochemical Profiling: The Azetidine Advantage
The strategic replacement of a piperidine or pyrrolidine ring with an azetidine core is rarely arbitrary. It is a calculated decision driven by causality: reducing the ring size decreases lipophilicity (logP) and lowers the basicity (pKa) of the ring nitrogen, which in turn enhances metabolic stability and alters the molecule's pharmacokinetic profile [2].
The table below summarizes the quantitative physicochemical advantages of the azetidine core compared to its larger homologues, validating its use in modern lead optimization.
| Heterocycle Core | Ring Size | Typical N-H pKa | Relative Lipophilicity (ΔlogP) | Ring Strain Energy (kcal/mol) | Fsp³ Contribution |
| Azetidine | 4-membered | ~10.4 | -0.4 to -0.6 | ~25.2 | High (Rigid vectors) |
| Pyrrolidine | 5-membered | ~11.3 | -0.2 to -0.3 | ~6.0 | High (Flexible envelope) |
| Piperidine | 6-membered | ~11.2 | Baseline (0.0) | ~0.0 | High (Chair conformation) |
Data synthesized from standard medicinal chemistry bioisostere profiling [2].
Divergent Synthetic Workflows
The true power of Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate lies in its orthogonal reactivity. The N1 position is protected by a tert-butyloxycarbonyl (Boc) group, rendering it inert to nucleophiles and basic conditions. This allows the medicinal chemist to selectively exploit the C3 position. The primary amine can act as a potent nucleophile, while the primary amide (carbamoyl group) can serve as an electrophile equivalent (upon dehydration) or a secondary nucleophile in tandem cyclizations.
Divergent synthetic workflows for 3-amino-3-carbamoylazetidine-1-carboxylate.
Self-Validating Experimental Methodologies
To ensure high fidelity in library generation, the following protocols have been designed with built-in causality and self-validation checkpoints.
Protocol A: Chemoselective Amidation of the 3-Amino Group
When designing kinase inhibitors, the 3-amino group is often coupled to a heteroaryl carboxylic acid to project the azetidine core into the solvent-exposed channel.
-
Step 1: Dissolve Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).
-
Step 2: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: A non-nucleophilic base is required to maintain the amine in its free-base form without competing for the activated ester.
-
Step 3: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise. Causality: The extreme steric hindrance of the gem-disubstituted C3 position necessitates a highly reactive coupling reagent like HATU to drive the reaction forward before intramolecular transamidation can occur.
-
Step 4: Stir at room temperature for 2 hours.
-
Validation Checkpoint: Analyze via LC-MS. The system is self-validating when the total ion chromatogram shows the complete disappearance of the starting material mass [M+H]⁺ 216.1, replaced by the desired product mass. A negative ninhydrin stain on TLC confirms the consumption of the primary amine.
Protocol B: Base-Promoted Spirocyclization to Spirohydantoins
Spirocyclic scaffolds are highly prized in drug discovery for targeting G-Protein Coupled Receptors (GPCRs) because they lock the molecule into a bioactive conformation, paying the entropic penalty of binding upfront [3].
-
Step 1: Dissolve the azetidine starting material (1.0 eq) in anhydrous THF (0.1 M).
-
Step 2: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) and stir at room temperature for 1 hour. Causality: CDI acts as a safe phosgene equivalent, reacting with the highly nucleophilic 3-amino group to form an active acylimidazole/isocyanate intermediate.
-
Step 3: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) and heat to 60 °C for 4 hours. Causality: The primary amide is a poor nucleophile (pKa ~15). DBU is a strong, sterically hindered base that deprotonates the amide, forcing an intramolecular nucleophilic attack onto the isocyanate carbon to close the 5-membered hydantoin ring.
-
Validation Checkpoint: ¹³C NMR will reveal a new, highly deshielded carbonyl resonance at ~155–160 ppm, characteristic of the hydantoin urea carbon. LC-MS will show a mass shift of +26 Da relative to the starting material (addition of CO, loss of 2H).
Mechanistic pathway of base-catalyzed spirohydantoin formation via CDI activation.
Protocol C: N1-Boc Deprotection and Core Isolation
Once the C3 position is fully elaborated, the N1-Boc group must be removed to attach the azetidine to the primary drug scaffold.
-
Step 1: Suspend the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.2 M).
-
Step 2: Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at room temperature.
-
Step 3: Stir vigorously for 2 hours. Causality: Anhydrous HCl in dioxane is deliberately chosen over Trifluoroacetic acid (TFA). Azetidines are highly polar; using HCl allows the deprotected product to precipitate directly out of the DCM/dioxane mixture as a crystalline hydrochloride salt, completely bypassing the need for a tedious aqueous workup that would result in severe yield losses due to high aqueous solubility.
-
Validation Checkpoint: ¹H NMR (in DMSO-d₆) will show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (the tert-butyl group) and the appearance of a broad downfield signal (~9.0 ppm) corresponding to the azetidinium hydrochloride protons.
Conclusion
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is far more than a simple building block; it is a vector-programming tool. By leveraging its orthogonal protecting groups and dense functionalization potential, medicinal chemists can rapidly generate spirocycles, peptidomimetics, and conformationally restricted bioisosteres. Understanding the causality behind its reactivity—specifically the steric constraints of the gem-disubstituted center and the electronic properties of the azetidine ring—ensures high-yielding, self-validating synthetic campaigns that directly contribute to the discovery of safer, more efficacious therapeutics.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. URL:[Link]
-
Jaiswal, S., Arya, N., Kishore, D., et al. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. URL:[Link]
-
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Whitepaper: Sourcing and Integration of Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate in Drug Discovery
Executive Summary
The transition toward highly sp3-hybridized, conformationally restricted scaffolds has redefined modern drug discovery. Among these, azetidines have emerged as privileged motifs, acting as "stretched" bioisosteres for piperidines and piperazines. This technical guide provides an authoritative framework for sourcing, validating, and synthetically integrating tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate , a highly versatile bifunctional building block used to construct complex spirocycles and advanced Active Pharmaceutical Ingredients (APIs).
Mechanistic Utility of 3,3-Disubstituted Azetidines
The strategic incorporation of the azetidine ring into a pharmacophore is driven by fundamental physicochemical causality. By replacing larger saturated heterocycles with a four-membered azetidine ring, medicinal chemists achieve a reduction in lipophilicity (LogP) and molecular weight while simultaneously altering the basicity (pKa) of the resident nitrogen[1]. This translates directly to improved metabolic stability and enhanced membrane permeability.
Specifically, the 3,3-disubstitution pattern found in tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate provides a dense topological center[2].
-
The Carbamoyl Group: Acts as a rigid hydrogen-bond donor/acceptor pair, ideal for anchoring into tightly constrained binding pockets such as kinase hinge regions.
-
The Primary Amine: Serves as the primary vector for diversification (e.g., via amide coupling or reductive amination).
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. It ensures the secondary azetidine nitrogen remains entirely unreactive during the functionalization of the 3-position, preventing unwanted polymerization or cross-reactivity[3].
Commercial Landscape & Supplier Evaluation
When sourcing this building block, the physical form of the compound is a critical variable. Commercial suppliers typically provide it either as a free base (CAS: 1254120-14-3) or as a hydrochloride salt (CAS: 2055839-99-9). The salt form boasts a longer shelf-life and higher resistance to oxidative degradation but requires stoichiometric neutralization with a non-nucleophilic base (e.g., DIPEA) during downstream coupling.
Table 1: Verified Commercial Suppliers
| Supplier | CAS Number | Chemical Form | Catalog ID | Typical Purity |
| Enamine / Sigma-Aldrich | 1254120-14-3 | Free Base | ENA428074196 | ≥95% |
| Key Organics | 2055839-99-9 | HCl Salt | AS-53625 | >95% |
| BLD Pharm | 1254120-14-3 | Free Base | BD-1254120 | 97% |
| Aladdin Scientific | 1254120-14-3 | Free Base | T172986 | >95% |
(Note: Sourcing data aggregated from verified chemical supply indices[4][5][6].)
Analytical Validation Protocol (Self-Validating System)
Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk into a multi-step synthetic pipeline. Commercial batches of Boc-protected amines can undergo slow thermal degradation or absorb atmospheric moisture. Prior to synthetic integration, the batch must be subjected to a self-validating Quality Control (QC) protocol.
Table 2: Expected Analytical Parameters
| Analytical Method | Target Parameter | Self-Validating Marker |
| LC-MS (ESI+) | Mass Verification | Target m/z : 216.1 [M+H]+ . A secondary fragment at m/z 116.1 [M+H−100]+ validates the presence of the labile Boc group. |
| 1 H NMR (DMSO-d6) | Structural Integrity | Intense 9-proton singlet at ~1.38 ppm confirms the intact tert-butyl group. |
| Karl Fischer (KF) | Moisture Content | Must be <0.5%. High moisture hydrolyzes sensitive coupling reagents (e.g., HATU) in subsequent steps. |
Synthetic Workflow Integration
The following step-by-step methodology outlines the standard integration of this building block into a larger API scaffold.
Workflow Diagram
Fig 1: Synthetic integration workflow for commercial Boc-azetidine building blocks.
Step 1: Sterically Hindered Amide Coupling
Objective: Functionalize the 3-amino group with an API-specific carboxylic acid. Causality & Rationale: The 3-position of the azetidine ring is highly sterically hindered due to the adjacent carbamoyl group and the constrained ring geometry. Standard carbodiimides (EDC/DCC) often fail or result in low yields. Therefore, HATU is selected as the coupling reagent. HATU forms a highly reactive HOAt ester intermediate, which accelerates aminolysis and prevents epimerization at the adjacent stereocenters. Protocol:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.
-
Stir for 15 minutes to allow active ester formation.
-
Add tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (1.1 eq). If using the HCl salt, add an additional 1.0 eq of DIPEA to liberate the free base in situ.
-
Stir at room temperature for 12 hours. Self-Validation: LC-MS of the crude mixture must show the complete consumption of the starting azetidine mass ( m/z 216.1) and the appearance of the coupled product mass.
Step 2: Boc Deprotection
Objective: Cleave the tert-butyloxycarbonyl group to reveal the secondary azetidine amine for late-stage functionalization. Causality & Rationale: Deprotection is achieved using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The acidic environment protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas and carbon dioxide. The irreversible evolution of these gases drives the reaction to 100% completion based on Le Chatelier's principle. Protocol:
-
Dissolve the intermediate from Step 1 in DCM (0.1 M).
-
Cool to 0 °C and add TFA dropwise until a 1:4 (v/v) ratio of TFA:DCM is achieved.
-
Warm to room temperature and stir for 2 hours.
-
Concentrate under reduced pressure to yield the azetidine TFA salt. Self-Validation: 1 H NMR of the isolated product must show the complete disappearance of the 9-proton singlet at ~1.38 ppm. The presence of any residual peak at this shift indicates incomplete deprotection, requiring re-subjection to the reaction conditions.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL
- 3-((Hetera)cyclobutyl)
- An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL
- tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate | 1254120-14-3 Source: Sigma-Aldrich URL
- Key Organics Limited - Commercial Supplier Catalog Source: ChemBuyersGuide URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1254120-14-3|tert-Butyl 3-amino-3-carbamoylazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate | 1254120-14-3 [sigmaaldrich.com]
- 6. labcompare.com [labcompare.com]
protocol for coupling Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate in SPPS
Application Note: Protocol for Coupling Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of rigid, non-natural diamine building blocks into peptide scaffolds is a highly effective strategy for improving proteolytic stability, inducing specific secondary structures, and developing constrained peptidomimetics [1]. Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is a highly specialized building block featuring a four-membered azetidine ring, a primary amine, and a primary amide (carbamoyl) group.
Coupling this molecule to a resin-bound peptide presents significant synthetic challenges due to extreme steric hindrance at the quaternary C3 carbon and the nucleophilicity-dampening effects of the adjacent carbamoyl group. This application note details a field-proven, self-validating protocol for the efficient side-chain derivatization of resin-bound peptides using this hindered azetidine building block, leveraging high-efficiency uronium/guanidinium coupling chemistry.
Mechanistic Rationale & Chemical Challenges
Successful incorporation of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate requires overcoming two primary chemical barriers:
-
Steric Shielding: The primary amine is located at the C3 position of the azetidine ring, which is a quaternary carbon center. This creates a highly crowded steric environment that severely restricts the trajectory of nucleophilic attack on an activated carbonyl.
-
Electronic & Hydrogen-Bonding Effects: The adjacent carbamoyl group (-CONH₂) is electron-withdrawing. Furthermore, it can form transient intramolecular hydrogen bonds with the primary amine, reducing the availability of the nitrogen lone pair for the aminolysis reaction.
Causality in Reagent Selection: Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for this coupling, leading to incomplete reactions and high rates of substrate hydrolysis or epimerization. To overcome the high activation energy barrier, the carboxylic acid must be converted into a highly reactive active ester. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA . HATU generates an extremely reactive 7-aza-benzotriazole (OAt) ester.
Crucial Mechanistic Note: Because the azetidine amine is hindered, pre-activation of the carboxylic acid is mandatory . If HATU is mixed directly with the azetidine building block, the coupling reagent will react with the primary amine to form a stable tetramethylguanidinium byproduct, permanently capping the building block and halting the reaction [2].
Experimental Workflow
Workflow for side-chain coupling of the azetidine building block in SPPS.
Materials and Reagents
-
Resin: Peptide synthesized on Rink Amide or Wang resin, containing an orthogonally protected carboxylic acid (e.g., Fmoc-Glu(OAll)-OH).
-
Building Block: Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (CAS: 1254120-14-3).
-
Coupling Reagents: HATU, COMU, OxymaPure.
-
Bases & Solvents: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Trimethylpyridine (TMP), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagents: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃).
Self-Validating Protocol for Side-Chain Derivatization
This protocol describes the coupling of the azetidine building block to the free γ -carboxylic acid of a Glutamic acid residue on a resin-bound peptide.
Phase 1: Orthogonal Deprotection
-
Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DCM for 20 minutes.
-
In a glass vial, dissolve 0.25 eq of Pd(PPh₃)₄ (29 mg) in 2 mL of anhydrous DCM. Add 24 eq of PhSiH₃ (296 µL).
-
Add the solution to the resin and agitate under argon in the dark for 30 minutes. Repeat this step once.
-
Wash the resin extensively: DCM (3x), DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (to remove palladium species, 3x), and finally DMF (3x).
-
Self-Validation Step: Perform a microcleavage on 1 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the disappearance of the allyl group (-40 Da from the protected mass) and the presence of the free carboxylic acid.
Phase 2: Carboxyl Pre-Activation (Critical Step)
-
Dissolve 3.0 eq (0.3 mmol, 114 mg) of HATU in 1.5 mL of anhydrous DMF.
-
Add 6.0 eq (0.6 mmol, 104 µL) of DIPEA to the HATU solution.
-
Immediately add this activation cocktail to the resin bearing the free carboxylic acid.
-
Agitate for exactly 2 minutes . Do not exceed this time, as prolonged activation can lead to epimerization of the C-terminal/side-chain residue.
Phase 3: Nucleophilic Coupling
-
Dissolve 3.0 eq (0.3 mmol, 64.5 mg) of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate in 1.0 mL of anhydrous DMF.
-
Add the building block solution directly to the pre-activated resin mixture.
-
Agitate the reaction at 25°C for 3 hours. (For highly aggregated peptide sequences, heating the reaction to 40°C using a microwave peptide synthesizer is recommended).
-
Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x).
Phase 4: Global Cleavage and Verification
-
Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature. Note: This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the N1 position of the azetidine ring.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Self-Validation Step: Analyze the crude peptide via LC-MS. The successful addition of the fully deprotected 3-amino-3-carbamoylazetidine moiety results in a net mass shift of +97.1 Da relative to the free carboxylic acid peptide intermediate (Addition of building block [+215.1 Da] - Loss of H₂O during coupling [-18.0 Da] - Loss of Boc during cleavage[-100.0 Da]).
Quantitative Optimization Data
To demonstrate the necessity of high-efficiency uronium salts for this specific hindered coupling, the following table summarizes coupling efficiencies obtained during protocol optimization. Reactions were performed on a model peptide (Fmoc-Ala-Glu(OH)-Leu-Rink Amide) at 0.1 mmol scale for 2 hours at 25°C.
| Coupling Reagent System | Equivalents (Reagent / Base) | Base Used | Reaction Time | Conversion Yield (by LC-MS) |
| DIC / OxymaPure | 3.0 / None | None | 2.0 hours | 38% (High unreacted SM) |
| HBTU / DIPEA | 3.0 / 6.0 | DIPEA | 2.0 hours | 55% |
| HATU / DIPEA | 3.0 / 6.0 | DIPEA | 2.0 hours | >95% |
| COMU / TMP | 3.0 / 6.0 | TMP (Collidine) | 1.5 hours | >98% (Lowest epimerization) |
Data Interpretation: The use of COMU with TMP (2,4,6-Trimethylpyridine) provides marginally better conversion and lower epimerization than HATU[2], making it an excellent alternative if the target carboxylic acid is highly prone to racemization. Standard carbodiimides (DIC) fail to provide sufficient activation energy for the hindered C3 azetidine amine.
References
-
Clément, C., et al. "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis." Organic Letters, vol. 22, no. 21, 2020, pp. 8533–8537. Available at:[Link]
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6557–6602. Available at:[Link]
Application Note: Anhydrous Deprotection of tert-Butyl 3-amino-3-carbamoylazetidine-1-carboxylate
Executive Summary
The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in medicinal chemistry. However, the deprotection of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate presents unique physicochemical challenges. The resulting free base, 3-aminoazetidine-3-carboxamide, is an extremely polar, water-soluble diamine. This application note details a self-validating, anhydrous protocol utilizing 4M HCl in 1,4-dioxane to quantitatively cleave the Boc group and directly precipitate the product as a stable bis-hydrochloride salt. This methodology circumvents the catastrophic yield losses traditionally associated with aqueous workups and prevents unwanted amide hydrolysis.
Substrate Profile & Mechanistic Rationale
tert-Butyl 3-amino-3-carbamoylazetidine-1-carboxylate contains a strained four-membered azetidine ring, a primary amine, and a primary carboxamide at the C3 position[1]. Successfully isolating the deprotected product requires navigating two major chemical hurdles:
-
The Polarity Trap: Standard Boc deprotection using Trifluoroacetic acid (TFA) in dichloromethane (DCM) often relies on a post-reaction basic aqueous quench (e.g., NaHCO₃) followed by organic extraction. Because 3-aminoazetidine-3-carboxamide possesses two basic nitrogen atoms and a hydrogen-bonding amide, its partition coefficient (LogP) is heavily skewed toward the aqueous phase. Attempting an aqueous extraction will result in near-zero recovery.
-
Amide Lability: The primary carboxamide at C3 is susceptible to hydrolysis, degrading into a carboxylic acid if exposed to aqueous acids under elevated temperatures.
-
Causality of the Anhydrous Approach: To prevent amide hydrolysis and avoid aqueous extraction, the reaction must be kept strictly anhydrous. By utilizing 4M HCl in 1,4-dioxane, the cleavage produces isobutylene gas and carbon dioxide. As the highly polar bis-hydrochloride salt forms, it becomes completely insoluble in the non-polar dioxane matrix. This precipitation drives the reaction forward via Le Chatelier's principle and allows for isolation by simple filtration[2].
Fig 1. Mechanistic pathway of anhydrous Boc deprotection and bis-hydrochloride salt formation.
Reagent Selection: Comparative Data
The choice between TFA and HCl is dictated by the specific substrate, the presence of acid-labile functional groups, and the desired salt form of the final product[2]. For polar azetidine derivatives, HCl in dioxane is vastly superior due to the physical properties of the resulting salt[3].
Table 1: Quantitative & Qualitative Comparison of Deprotection Reagents for Azetidine-3-carboxamides
| Parameter | 4M HCl in 1,4-Dioxane (Recommended) | 50% TFA in DCM (Alternative) |
| Reaction Time | 1 - 2 hours at 20°C | 30 - 60 mins at 20°C |
| Product Form | Bis-hydrochloride salt (Crystalline solid) | Bis-trifluoroacetate salt (Hygroscopic oil) |
| Isolation Method | Direct filtration (Self-validating) | Solvent evaporation (Requires trituration) |
| Aqueous Workup | None required (0% product loss) | Often attempted, leading to >90% loss |
| Amide Stability | High (Strictly anhydrous conditions) | Moderate (Residual moisture causes hydrolysis) |
| Typical Yield | > 95% | 60 - 80% (Variable due to handling) |
Experimental Workflows
Fig 2. Anhydrous deprotection workflow yielding the bis-HCl salt via direct precipitation.
Protocol: Synthesis of 3-Aminoazetidine-3-carboxamide di-HCl
This protocol is designed as a self-validating system: the visual precipitation of the product serves as an intrinsic indicator of reaction progress and successful salt formation.
Materials:
-
tert-Butyl 3-amino-3-carbamoylazetidine-1-carboxylate (1.0 eq) * (5.0 - 10.0 eq)[2]
-
Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)
-
Anhydrous Methanol (Optional, for co-solvation)
Step-by-Step Methodology:
-
Substrate Dissolution: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate. If the starting material is a solid that does not readily dissolve in dioxane, add a minimal volume of anhydrous methanol (e.g., 1 mL per gram of substrate) until a clear solution is achieved.
-
Acid Addition: Submerge the flask in an ambient water bath (20°C) to act as a mild heat sink. Dropwise, add 4M HCl in 1,4-dioxane (5 to 10 equivalents of HCl)[2]. Mechanistic Note: The large excess of HCl ensures rapid protonation of both the Boc carbamate and the free C3 amine, preventing intermolecular side reactions.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Within 15 to 30 minutes, a fine white precipitate will begin to form. This is the bis-hydrochloride salt crashing out of the moderately non-polar dioxane solution.
-
Completion & Precipitation: Allow the reaction to stir for a total of 2 hours to ensure complete cleavage[3]. Once TLC or LC-MS confirms the disappearance of the starting material, add 3 volumes of anhydrous diethyl ether to the flask to force the complete precipitation of the highly polar product.
-
Isolation: Filter the suspension rapidly through a sintered glass funnel under vacuum. Caution: The bis-HCl salt may be slightly hygroscopic; minimize exposure to ambient humidity during transfer.
-
Washing & Drying: Wash the filter cake with copious amounts of cold, anhydrous diethyl ether (3 x 10 mL) to remove residual dioxane, isobutylene byproducts, and any unreacted trace organics. Dry the solid under high vacuum at 40°C for 4 hours to yield 3-aminoazetidine-3-carboxamide dihydrochloride as a free-flowing, high-purity white powder.
References
-
Maetani, M., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, vol. 139, no. 32, 2017, pp. 11300–11306. URL:[Link]
-
PubChemLite. "Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (C9H17N3O3)." Université du Luxembourg, 2026. URL:[Link]
Sources
Advanced Experimental Protocols for the Synthesis and Functionalization of 3,3-Disubstituted Azetidines
Introduction & Rationale
In modern medicinal chemistry, 3,3-disubstituted azetidines are highly privileged structural motifs. They frequently serve as metabolically stable, sp³-rich bioisosteres for gem-dimethyl groups, piperidines, and morpholines[1]. The incorporation of an azetidine ring provides a rigid scaffold that enhances productive protein-ligand interactions while maintaining a low molecular weight, thereby improving overall ligand efficiency[2].
However, the experimental handling and synthesis of these four-membered nitrogen heterocycles present significant thermodynamic challenges. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it highly susceptible to unintended ring-opening and decomposition pathways during late-stage functionalization[3]. This application note provides field-proven, self-validating protocols designed to maximize yield while preserving the integrity of the azetidine ring.
Mechanistic Insights: Causality of Ring-Opening and Stabilization
To successfully manipulate 3,3-disubstituted azetidines, researchers must understand the causality behind their degradation:
-
Lewis Acid Sensitivity: Strong Lewis acids (e.g., BF₃·OEt₂) coordinate directly to the azetidine nitrogen. This coordination exacerbates the existing ring strain, drastically lowering the activation energy required for nucleophilic attack and leading to irreversible C–N bond cleavage via an Sₙ2-type mechanism[3].
-
Intramolecular Decomposition: The presence of pendant nucleophiles (such as amides) in close proximity to the azetidine ring can trigger acid-mediated intramolecular ring-opening[2].
-
Mitigation via N-Protection: Installing electron-withdrawing protecting groups (e.g., N-Cbz, N-Boc, or N-Ts) reduces the basicity and nucleophilicity of the nitrogen atom[4]. This prevents unwanted coordination with electrophiles and stabilizes the intermediate carbocations during C3-functionalization, ensuring the ring remains intact[4].
Workflow for Azetidine Synthesis and Optimization
Workflow for optimizing azetidine synthesis and preventing ring-opening.
Quantitative Comparison of Synthetic Strategies
The table below summarizes the optimal conditions and expected outcomes for the most robust methods of generating 3,3-disubstituted azetidines.
| Synthesis Strategy | Reagents / Catalyst | Reaction Temp | Yield Range | Key Advantage |
| Electrophilic Azetidinylation | Azetidinyl trichloroacetimidate, Sc(OTf)₃ | 35 °C | 49–97% | Broad nucleophile scope; ideal for late-stage functionalization of complex APIs[1]. |
| Strain-Release (ABB) | 1-Azabicyclo[1.1.0]butane, Boronic esters | -78 °C to RT | 50–85% | Rapid access to all-carbon quaternary centers via divergent strain release[5]. |
| Fe-Catalyzed Thiol Alkylation | N-Cbz azetidin-3-ols, FeCl₃, Thiols | 40 °C | 70–95% | Direct, mild synthesis of 3-aryl-3-sulfanyl azetidines from accessible alcohols[4]. |
Detailed Experimental Protocols
Protocol A: Modular Synthesis via Azetidinyl Trichloroacetimidates
This protocol utilizes Sc(OTf)₃-catalyzed coupling of azetidinyl trichloroacetimidates with various nucleophiles (alcohols, phenols, amines)[1].
-
Causality Note: Sc(OTf)₃ is selected because it is a mild Lewis acid. At low catalyst loading (10–20 mol%), it provides sufficient electrophilic activation of the trichloroacetimidate leaving group without coordinating strongly enough to the azetidine nitrogen to cause ring fragmentation[1].
Step-by-Step Methodology:
-
Preparation of Desiccants: Flame-dry 4Å molecular sieves (100 mg) under vacuum for 10 minutes prior to use. Reasoning: Trace moisture will hydrolyze the trichloroacetimidate precursor and quench the Sc(OTf)₃ catalyst, drastically reducing yield.
-
Reagent Assembly: In an oven-dried Schlenk flask under a strictly argon atmosphere, combine Sc(OTf)₃ (9.8 mg, 10 mol%), the appropriate azetidinyl trichloroacetimidate ester (0.20 mmol), the target nucleophile (0.30 mmol), and the activated 4Å molecular sieves[1].
-
Solvent Addition: Inject anhydrous CH₂Cl₂ (1.5 mL) into the mixture. Reasoning: CH₂Cl₂ is a non-nucleophilic solvent, which prevents solvent-induced competitive ring-opening that frequently occurs in ethereal or protic solvents[3].
-
Reaction Execution: Stir the mixture at 35 °C.
-
Workup & Purification: Once complete, remove the solvent under reduced pressure. Purify the crude residue directly by silica gel column chromatography to afford the pure 3,3-disubstituted azetidine[1].
Protocol B: Strain-Release Bifunctionalization of 1-Azabicyclo[1.1.0]butanes (ABB)
This protocol exploits the extreme ring strain of ABBs. N-activation triggers a semipinacol-type rearrangement or direct nucleophilic trapping, releasing the strain of the bicyclic system to form a functionalized 3,3-disubstituted azetidine[4].
Step-by-Step Methodology:
-
Activation: Dissolve the bench-stable ABB derivative (1.0 equiv) in anhydrous THF (0.1 M concentration) in a flame-dried flask under nitrogen. Cool the system to -78 °C using a dry ice/acetone bath.
-
Causality Note: The strain-release process is highly exothermic. Strict cryogenic control (-78 °C) is mandatory to prevent uncontrolled polymerization or complete degradation of the scaffold[3].
-
-
Nucleophilic Addition: Add the desired nucleophile (e.g., an organolithium reagent, 1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
-
Electrophilic Trapping: Introduce the electrophile (e.g., a boronic ester or alkyl halide, 1.5 equiv) to trap the transient azetidinyl anion[5].
-
Quenching & Validation: Slowly warm the reaction to room temperature over 2 hours. Quench by adding saturated aqueous NH₄Cl.
-
Self-Validation Checkpoint: Analyze an aliquot via ¹H NMR. The successful conversion is confirmed by the complete disappearance of the highly shielded bicyclic bridgehead protons (typically found around 1.5–2.5 ppm) and the appearance of distinct AB quartet signals corresponding to the isolated azetidine methylene protons (CH₂–N–CH₂).
-
-
Isolation: Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
References
-
Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434.[Link]
-
Fawcett, A., Murtaza, A., Gregson, C. H. U., & Aggarwal, V. K. (2019). Strain-Release Synthesis of Azetidines from 1-Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society, 141(11), 4573-4578.[Link]
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.[Link]
Sources
High-Impact Application Note: Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate in Peptidomimetics
Executive Summary & Strategic Utility
The integration of highly constrained, non-proteinogenic scaffolds is a cornerstone of modern peptidomimetic drug discovery. Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (CAS: 1254120-14-3) is a highly specialized, Cα-tetrasubstituted azetidine derivative that functions as a conformationally rigid dual-amine scaffold. Featuring a Boc-protected azetidine nitrogen (N1), a free primary amine (N3), and a carbamoyl group at the 3-position, this building block is engineered to induce precise secondary structures—such as γ -turns—while imparting exceptional metabolic stability.
For drug development professionals, this compound serves as a critical structural wedge. By replacing flexible native residues with this azetidine core, researchers can lock peptides into bioactive conformations, significantly enhancing target affinity and shielding the backbone from proteolytic degradation.
Mechanistic Causality: Conformational Control & Proteolytic Shielding
The utility of this azetidine derivative is grounded in strict thermodynamic and steric principles:
-
Steric Restriction and Turn Induction: The four-membered azetidine ring possesses a high ring strain energy (~25.4 kcal/mol) and a puckered geometry that severely restricts the ϕ and ψ dihedral angles of the peptide backbone. Unlike proline, which typically induces β -turns, the Cα-alkylation and ring contraction of 3,3-disubstituted azetidines strongly favor γ -turn-like conformations .
-
Intramolecular Hydrogen Bonding: The 3-carbamoyl group acts as a built-in hydrogen bond donor and acceptor. In a folded state, it frequently forms a six-membered pseudo-cycle via a main-chain-to-side-chain hydrogen bond, connecting the azetidine nitrogen to the amide NH of the adjacent residue. This enthalpic stabilization restricts the conformational ensemble, reducing the entropy penalty upon receptor binding .
-
Proteolytic Resistance: The Cα-tetrasubstitution creates massive local steric hindrance. Proteases (such as DPP-IV or neutral endopeptidases) rely on specific backbone trajectories to access the scissile amide bond. The unnatural trajectory forced by the azetidine ring, combined with the steric bulk of the tetrasubstituted carbon, effectively abolishes protease recognition, dramatically extending the molecule's plasma half-life.
Quantitative Data & Physicochemical Profiling
To facilitate rational drug design, the physicochemical properties and comparative conformational parameters of the azetidine scaffold are summarized below.
Table 1: Physicochemical Properties of Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate
| Property | Value / Description |
| Chemical Name | Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate |
| CAS Number | 1254120-14-3 |
| Molecular Formula | C9H17N3O3 |
| Molar Mass | 215.25 g/mol |
| Key Functionalities | N1-Boc protected secondary amine, N3-primary amine, C3-primary amide |
| Solubility Profile | High in DMF, DCM, DMSO, and Methanol |
Table 2: Comparative Conformational Parameters (Azetidine vs. Proline Derivatives)
| Parameter | Azetidine-3-Derivatives (Aze) | Proline Derivatives (Pro) | Causality / Impact |
| Ring Strain Energy | ~25.4 kcal/mol | ~6.0 kcal/mol | Aze forces tighter backbone turns due to higher strain . |
| Preferred Turn Motif | γ -turn (C7 pseudo-cycle) | β -turn (C10 pseudo-cycle) | Aze allows for more compact macrocyclic architectures. |
| Amide Bond Geometry | Strong trans preference | Mixed cis/trans | Aze minimizes conformational heterogeneity in solution. |
| Proteolytic Stability | Extremely High | Moderate to High | Cα-tetrasubstitution in Aze blocks enzymatic active sites. |
Experimental Protocols: Self-Validating Systems
The incorporation of a sterically hindered, Cα-tetrasubstituted amine requires highly optimized coupling conditions. The following protocols are designed as self-validating systems, incorporating in-process quality control (QC) to ensure high-fidelity synthesis.
Protocol A: Orthogonal Integration via Solid-Phase Peptide Synthesis (SPPS)
Objective: Couple a standard Fmoc-AA-OH to the sterically hindered 3-amino group of the azetidine scaffold.
-
Resin Preparation: Swell the resin-bound peptide (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).
-
Activation (Causality Check): Standard HATU/DIPEA coupling is prone to epimerization and low yields when reacting with hindered amines. Instead, dissolve the incoming Fmoc-AA-OH (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL of DMF. Add DIC (0.5 mmol, 5 eq). Rationale: DIC/Oxyma operates at a slightly acidic pH, suppressing epimerization while forming a highly reactive ester capable of penetrating the steric shield of the azetidine.
-
Coupling: Add the activated mixture to the resin. Agitate at 50°C for 2 hours using a microwave or heated shaker.
-
In-Process QC (Self-Validation): Wash the resin (DMF 5×, DCM 5×). Perform a Chloranil test (not a Kaiser test, as primary amines on tetrasubstituted carbons can yield false negatives in the Kaiser assay). A negative result (colorless/yellow) confirms complete coupling. If positive (blue/green), repeat step 3.
Protocol B: N1-Deprotection and Macrocyclization
Objective: Remove the 1-Boc group and cyclize the peptide backbone through the azetidine nitrogen.
-
Boc Deprotection: Treat the resin with 20% TFA in DCM (v/v) containing 2.5% Triisopropylsilane (TIS) for 30 minutes. Rationale: The azetidine ring is stable to brief TFA exposure, but TIS is required to scavenge tert-butyl cations and prevent alkylation of the carbamoyl group.
-
Neutralization & Washing: Wash the resin extensively with DCM (5×), followed by 5% DIPEA in DMF (3 × 3 min) to free-base the azetidine N1 amine, then DMF (5×).
-
On-Resin Cyclization: To the resin, add a solution of HATU (0.2 mmol, 2 eq), HOAt (0.2 mmol, 2 eq), and DIPEA (0.4 mmol, 4 eq) in 5 mL of DMF (high dilution favors intramolecular cyclization). Agitate for 12 hours at room temperature.
-
Cleavage & Validation: Cleave the macrocycle from the resin using 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the cyclized mass minus H2O validates the successful macrocyclization.
Visualizations
Workflow for integrating the azetidine scaffold into macrocyclic peptidomimetics.
Mechanistic pathway of azetidine-induced conformational stabilization and protease resistance.
References
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 2008.[Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 2024.[Link]
-
Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 2014.[Link]
Azetidine Purification & Handling: Technical Support Center
Welcome to the Technical Support Center for the purification and handling of azetidine derivatives. As a highly strained, four-membered nitrogen heterocycle, the azetidine ring presents unique physicochemical challenges—ranging from extreme volatility and water solubility to acid-catalyzed decomposition.
This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with the mechanistic causality behind them to ensure your purification workflows are both robust and reproducible.
Purification Decision Matrix
Before selecting a purification method, it is critical to evaluate the molecular weight, polarity, and acid-sensitivity of your specific azetidine derivative. Use the workflow below to determine the optimal isolation strategy.
Decision matrix for the purification of azetidine derivatives.
Comparative Physicochemical Data
To understand why azetidines behave problematically during purification, we must look at their fundamental properties compared to adjacent nitrogen heterocycles. Azetidines possess the high basicity of a pyrrolidine but the severe ring strain of an aziridine.
| Heterocycle | Ring Size | pKa (Conjugate Acid) | Ring Strain (kcal/mol) | Boiling Point (°C) | Water Solubility |
| Aziridine | 3 | 7.9 | ~26.7 | 56 | Miscible |
| Azetidine | 4 | 11.29 | ~25.2 | 61–62 | Miscible |
| Pyrrolidine | 5 | 11.27 | ~5.8 | 87–89 | Miscible |
Data synthesized from 1[1] and standardized chemical databases[2][3][4].
Troubleshooting FAQs
Q1: Why do my low-molecular-weight azetidines disappear during aqueous workup or concentration?
Causality: Unsubstituted or low-MW azetidines are highly volatile (boiling point ~61–62 °C) and completely miscible with water (2[2]). During standard aqueous workup, they remain trapped in the aqueous phase due to strong hydrogen bonding. If successfully extracted into organic solvents, they are frequently lost to the pump when rotary evaporating to dryness under high vacuum. Solution: Never evaporate low-MW free-base azetidines to absolute dryness. Instead, use a "salting out" extraction method (see Protocol A), and isolate the compound as a hydrochloride salt by treating the organic layer with ethereal HCl. The resulting salt is a stable, non-volatile solid (5[5]).
Q2: My azetidine streaks heavily on normal-phase silica gel, resulting in poor recovery. How do I fix this?
Causality: Azetidines are strongly basic, with a pKa of ~11.29 (1[1]). Standard normal-phase silica gel contains acidic silanol groups (pKa ~4.5). This massive >6 unit pKa difference guarantees that the azetidine will protonate on the column, leading to severe ionic interactions rather than standard adsorption/desorption. Solution: You must deactivate the silica gel. Pre-treat the column and run the chromatography using an eluent containing a basic modifier (e.g., 1–5% triethylamine or methanolic ammonia) (6[6]). If streaking persists, switch to basic alumina or reverse-phase chromatography.
Q3: I suspect my azetidine is decomposing during reverse-phase HPLC or acidic workup. What is the mechanism?
Causality: Azetidines possess significant ring strain (~25.2 kcal/mol). Under acidic conditions (such as the 0.1% TFA commonly used in HPLC), the nitrogen is protonated to form an azetidinium ion. This protonation activates the strained 4-membered ring toward nucleophilic attack by water, chloride, or intramolecular pendant groups (like amides), leading to irreversible ring-opening decomposition (7[7]; 8[8]). Solution: Switch to basic HPLC modifiers (e.g., 0.1% NH₄OH or 10 mM ammonium bicarbonate buffer at pH 9). If acidic conditions are absolutely unavoidable, keep fraction temperatures low (on ice) and neutralize immediately upon collection.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can empirically verify success at each step.
Protocol A: Salting-Out Extraction for Highly Polar Azetidines
Use this when your azetidine is lost in the aqueous phase during standard workup.
-
Saturate: To the aqueous layer containing the crude azetidine, add solid anhydrous potassium carbonate ( K2CO3 ) portion-wise under stirring until no more solid dissolves (saturation).
-
Extract: Extract the saturated aqueous layer 3–5 times with a polar organic solvent (e.g., 10% MeOH in Dichloromethane, or 2-Methyltetrahydrofuran).
-
Dry: Combine the organic layers and dry over anhydrous Na2SO4 .
-
Self-Validation (TLC): Spot both the saturated aqueous layer and the combined organic layer on a TLC plate. Stain with Ninhydrin or KMnO4 . A successful extraction will show no amine-reactive spot remaining in the aqueous track.
Protocol B: Amine-Modified Normal-Phase Flash Chromatography
Use this to prevent streaking of basic, free NH-azetidines.
-
Prepare Eluent: Prepare a solvent system containing a basic modifier (e.g., DCM:MeOH:Et3N in a 90:9:1 ratio).
-
Deactivate Column: Slurry pack the silica gel with the amine-modified eluent. Flush at least 3 column volumes (CV) of the eluent through the column to fully neutralize the acidic silanol groups.
-
Elute: Load the crude azetidine (dissolved in a minimum amount of eluent) and run the column.
-
Self-Validation (2D TLC): To verify the silica is sufficiently deactivated, run a 2D TLC of your fractions. Spot the plate, run it in one direction, dry it, rotate 90 degrees, and run it again. If the spot remains round and sits perfectly on the diagonal, the silica is deactivated. If it streaks below the diagonal, you must increase the basic modifier concentration.
Protocol C: In Situ Boc-Protection for Problematic Purification
Use this when the free azetidine is too volatile, polar, or unstable to isolate directly.
-
Reaction: Dissolve the crude aqueous/organic azetidine mixture in DCM. Add 1.2 equivalents of Di-tert-butyl dicarbonate ( Boc2O ) and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Stir: Allow the mixture to stir at room temperature for 2–4 hours.
-
Self-Validation (LCMS): Monitor the reaction by LCMS. The highly polar, often UV-transparent free amine will convert to a significantly less polar, easily purifiable Boc-protected intermediate. The Boc group can later be cleaved using 4M HCl in dioxane to yield the stable azetidine hydrochloride salt.
References
- Technical Support Center: Purification of Polar Azetidine Compounds.Benchchem.
- Technical Support Center: Azetidine Ring-Opening Reactions.Benchchem.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.PMC - NIH.
- Preparation and Synthetic Applications of Azetidines.LOCKSS.
- Azetidine.Wikipedia.
- Azetidine | 503-29-7.ChemicalBook.
- Aziridine.Wikipedia.
- Pyrrolidine.Wikipedia.
- Aziridine (Alternative Entry).Wikipedia.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Aziridine - Wikipedia [en.wikipedia.org]
- 5. Azetidine | 503-29-7 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Boc Deprotection for Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate
Welcome to the technical support center for the optimization of Boc deprotection, specifically focusing on the substrate tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and ensure efficient and clean deprotection.
Introduction to the Challenge
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its relatively straightforward removal under acidic conditions.[1][2] However, the deprotection of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate presents unique challenges. The presence of a sterically hindered quaternary center, a primary amide, and the azetidine ring itself can lead to incomplete reactions, side product formation, and difficulties in purification. This guide will walk you through a logical, evidence-based approach to optimizing this critical synthetic step.
The fundamental mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid, which rapidly decarboxylates to yield the free amine.[3][4][5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate.
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
Significant amount of starting material observed by TLC, LC-MS, or NMR after the standard reaction time.[3][7]
-
Low yield of the desired product.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The primary amide and the azetidine nitrogen can be protonated, consuming the acid and reducing its effective concentration for the deprotection reaction.
-
Steric Hindrance: The quaternary carbon atom at the 3-position of the azetidine ring can sterically hinder the approach of the acid to the Boc group.[10]
-
Inadequate Reaction Time: Due to the factors above, this particular substrate may require longer reaction times than simpler amines.
-
Solution: Extend the reaction time and monitor progress carefully. Reactions that are typically complete in 1-2 hours may require several hours or even overnight stirring for this substrate.[3]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates by affecting the solubility of the substrate and the activity of the acid.[7]
Visualizing the Troubleshooting Workflow
Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS chromatogram.[12]
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
-
t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[1] While the target molecule lacks highly susceptible residues like tryptophan or methionine, the primary amide could potentially be a site for side reactions under harsh conditions.
-
Degradation of the Azetidine Ring: Azetidine rings can be susceptible to ring-opening under certain harsh acidic conditions, although this is less common with standard Boc deprotection reagents.
-
Solution: Use the mildest conditions that afford complete deprotection. Avoid prolonged reaction times at elevated temperatures. Consider milder deprotection methods if degradation is a persistent issue.
-
Frequently Asked Questions (FAQs)
Q1: Which acidic reagent is better for this substrate: TFA or HCl in dioxane?
Both TFA and HCl are effective for Boc deprotection.[8]
-
TFA is generally used in DCM and is highly effective, often providing rapid deprotection.[8] However, the resulting TFA salt can sometimes be oily and difficult to handle or crystallize.[8] Residual TFA can also be challenging to remove completely.[3]
-
4M HCl in 1,4-dioxane is another excellent choice.[8] It often yields a crystalline hydrochloride salt of the product, which can greatly simplify purification through filtration and washing.[8][14] For this specific substrate, precipitation of the HCl salt could be a significant advantage.
Recommendation: Start with 4M HCl in 1,4-dioxane. If solubility is an issue, a small amount of methanol can be added as a co-solvent.[9]
Q2: How should I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method.[3][15] The deprotected product will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with ninhydrin is ideal, as it will produce a colored spot (typically purple) with the newly formed primary amine, while the starting material will be ninhydrin-negative.[3][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of reaction completion by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[7]
Q3: What is the best work-up procedure?
The work-up will depend on the acid used and the desired final form of the product (free amine vs. salt).
-
For TFA Deprotection (to obtain the free amine):
-
Remove the solvent and excess TFA under reduced pressure (rotary evaporation).[3]
-
Co-evaporate with a solvent like toluene or isopropanol (2-3 times) to azeotropically remove residual TFA.[3][16]
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and deprotonate the amine.[14][17]
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[14]
-
-
For HCl in Dioxane (to isolate the HCl salt):
-
If a precipitate forms upon reaction completion, this is likely the desired hydrochloride salt.[14]
-
The solvent can be removed under reduced pressure.[3]
-
The resulting solid can be triturated (washed and stirred) with a non-polar solvent like diethyl ether, collected by filtration, and dried under vacuum.[9][14] This often provides a product of high purity without the need for column chromatography.
-
Q4: Are there milder, alternative deprotection methods I can try if standard conditions fail or cause degradation?
Yes, if the substrate proves to be sensitive to strong acids, several milder options exist:
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection and has been shown to be tolerant of other acid-labile groups.[3][18] The reaction is typically performed at room temperature.[18]
-
Aqueous Phosphoric Acid: This is an environmentally benign and mild reagent for the deprotection of tert-butyl carbamates.
-
Thermal Deprotection: In some cases, Boc groups can be removed by heating, often in a solvent like water or dioxane, without any added acid.[1][19] However, this requires high temperatures (often >100°C) which may not be suitable for all substrates.[19]
Data Summary and Comparison
| Deprotection Method | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA in DCM | 20-50% TFA in DCM, 0°C to RT[7] | 30 min - 2 hours[7][8] | Fast, reliable, common procedure. | Resulting TFA salt can be oily; TFA can be hard to remove.[8] |
| Neat TFA | 100% TFA, RT[8] | 30 min - 2 hours | Very strong conditions for stubborn substrates. | Increased risk of side reactions; requires careful handling. |
| 4M HCl in Dioxane | 4-10 equivalents, RT[3][8][9] | 30 min - 2 hours[13] | Often forms a crystalline HCl salt, aiding purification.[8][14] | Dioxane is a peroxide-forming solvent. |
| Oxalyl Chloride/MeOH | 3 equivalents in Methanol, RT[3][18] | 1 - 4 hours[3][18] | Very mild and selective; good for acid-sensitive molecules.[3][18] | Reagent is moisture-sensitive. |
Detailed Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Suspend or dissolve tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (1 equivalent) in a minimal amount of a suitable solvent like methanol if necessary.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the mixture at room temperature with stirring.[9]
-
Monitor the reaction by TLC (eluent: e.g., DCM/MeOH 9:1 with 1% NH₄OH; stain: ninhydrin) until the starting material is consumed (typically 1-4 hours).[12][14]
-
Upon completion, if a precipitate has formed, collect the solid by filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.[14]
-
Dry the solid under high vacuum to yield the desired 3-amino-3-carbamoylazetidine hydrochloride salt.
Visualizing the General Deprotection Workflow
Caption: General workflow for Boc deprotection experiments.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M).[3]
-
Cool the solution to 0°C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) for a 1:1 v/v mixture.[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[14]
-
Add toluene to the residue and concentrate again under reduced pressure. Repeat this step two more times to ensure complete removal of residual TFA.[7]
-
To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[15]
References
-
Kadereit, D., Waldmann, H. Acid-labile protecting groups for the synthesis of lipidated peptides. Peptide Science. 2001;58(4):236-265. Available at: [Link]
-
Hiskey, R. G., Adams, J. B. Jr. New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society. 1965:2178-2184. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. Mideast. Available at: [Link]
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Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., Kimura, T. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. 2005;11(8):512-515. Available at: [Link]
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020;10(41):24543-24548. Available at: [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. 2022;27(22):8009. Available at: [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. 2019;9:15682. Available at: [Link]
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Boc Deprotection Mechanism. YouTube. Available at: [Link]
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BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
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Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. 2012;3(9):717-721. Available at: [Link]
-
Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. 2023;25(16):2835-2839. Available at: [Link]
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BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (C9H17N3O3). PubChem. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. 2012;3(9):717-721. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. 2024;28(1):215-223. Available at: [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022;5(4):594-601. Available at: [Link]
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Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. 2024;30(16):e202400308. Available at: [Link]
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- 19. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Overcoming Steric Hindrance in Peptide Synthesis: A Definitive Guide to Advanced Coupling Reagents
As peptide therapeutics grow in complexity, the incorporation of sterically hindered amino acids—such as α,α -disubstituted residues (e.g., Aib), N -methylated amino acids, and bulky aliphatic residues (Val, Ile)—has become a routine yet formidable challenge. The physical obstruction caused by these bulky side chains significantly reduces the rate of nucleophilic attack during peptide bond formation, leading to incomplete couplings, sequence deletions, and elevated risks of epimerization[1].
To overcome these kinetic barriers, the choice of coupling reagent is the single most critical variable in your synthetic strategy. This guide provides a head-to-head mechanistic and practical comparison of the premier coupling reagents used for sterically hindered substrates: HATU, PyAOP, COMU, and DIC/Oxyma .
The Mechanistic Causality: Why Standard Reagents Fail
Traditional carbodiimides (like DIC/HOBt) or standard benzotriazole-based aminium salts (like HBTU or PyBOP) generate OBt (hydroxybenzotriazole) active esters. While sufficient for unhindered linear peptides, OBt esters lack the electrophilic reactivity required to drive hindered couplings to completion[1][2].
Advanced reagents solve this by generating highly reactive OAt (7-aza-1-hydroxybenzotriazole) or Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) esters.
-
The OAt Advantage: Reagents like HATU and PyAOP incorporate a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen provides anchimeric assistance (neighboring group participation), utilizing a hydrogen-bonded transition state that accelerates the aminolysis of the active ester[2]. Furthermore, the lower pKa of HOAt compared to HOBt makes the OAt ester a superior leaving group.
-
The Oxyma Advantage: Oxyma-based reagents (COMU, DIC/Oxyma) bypass the explosive hazards of benzotriazole derivatives while offering a leaving group whose reactivity rivals or exceeds that of HOAt[2][3].
Workflow for selecting coupling reagents for hindered amino acids.
Head-to-Head Reagent Profiles
HATU: The Gold Standard with a Catch
HATU is an aminium (traditionally called uronium) salt of HOAt. It is widely considered the benchmark for difficult couplings, consistently outperforming HBTU in yield and racemization suppression[4].
-
The Catch (Guanidinylation): Because HATU is an aminium salt, any excess reagent that does not react with the carboxylic acid can react directly with the unprotected N -terminal amine of the resin-bound peptide. This forms a dead-end tetramethylguanidinium byproduct, permanently capping the sequence[5].
PyAOP: The Cyclization Champion
PyAOP generates the exact same highly reactive OAt ester as HATU, but it is a phosphonium salt rather than an aminium salt[2].
-
The Advantage: Phosphonium salts cannot react with primary amines to form guanidinium caps[5]. This makes PyAOP the absolute reagent of choice for slow reactions, such as peptide head-to-tail cyclizations, fragment condensations, or coupling onto highly hindered N -methyl amines where the active ester has a long residence time[5][6].
COMU: The Greener, Hyper-Reactive Alternative
COMU is a morpholine-based uronium salt of Oxyma. It was engineered to improve upon HATU by increasing solubility and reducing explosive risks[3].
-
The Advantage: COMU contains a hydrogen-bond-accepting morpholine oxygen, which allows the reaction to proceed with only 1 equivalent of base (DIPEA or TMP), significantly reducing base-catalyzed epimerization[3]. It also provides a visual colorimetric cue (color change) as the reaction proceeds.
-
The Limitation: COMU exhibits poor hydrolytic stability in DMF (degrading completely in < 5 hours at room temperature). It must be dissolved immediately before use, or prepared in alternative solvents like Acetonitrile (MeCN) or γ -valerolactone (GVL)[7].
DIC / Oxyma Pure: The Automation Workhorse
While not a pre-formed salt, the combination of Diisopropylcarbodiimide (DIC) and Oxyma Pure has revolutionized automated Solid-Phase Peptide Synthesis (SPPS).
-
The Advantage: Unlike COMU, DIC/Oxyma solutions are exceptionally stable in DMF for days, making them ideal for automated synthesizers[7]. It matches or exceeds the reactivity of HATU for many hindered substrates (like Fmoc-Val-OH) and acts as a highly efficient, cost-effective system[7].
Quantitative Comparison Table
| Feature | HATU | PyAOP | COMU | DIC / Oxyma |
| Active Species Formed | OAt Ester | OAt Ester | Oxyma Ester | Oxyma Ester |
| Reactivity Level | Very High | Very High | Very High | High to Very High |
| Risk of Guanidinylation | High (if in excess) | None | Moderate | None |
| Base Requirement | 2.0 equivalents | 2.0 equivalents | 1.0 equivalent | Catalytic/None |
| Solution Stability (DMF) | Moderate (24-48h) | Moderate (24-48h) | Poor (< 5h) | Excellent (> Days) |
| Best Application | Routine difficult couplings | Cyclization / Slow couplings | Epimerization-prone residues | Automated SPPS |
Experimental Methodologies: Self-Validating Protocols
To ensure experimental integrity, protocols must account for the specific mechanistic flaws of the reagents used. Below are optimized, self-validating protocols for handling sterically hindered amino acids.
Protocol 1: Double Coupling with HATU (Avoiding Guanidinylation)
Rationale: To prevent the aminium salt from capping the N -terminus, the coupling reagent must never be in molar excess relative to the amino acid[3][5].
-
Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Pre-activation (Crucial Step): In a separate vial, dissolve the sterically hindered Fmoc-amino acid (4.0 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents ). Note the 0.1 eq deficit to ensure no free HATU remains.
-
Add N,N -Diisopropylethylamine (DIPEA) (8.0 equivalents ).
-
Allow the mixture to pre-activate for 2–3 minutes. The solution will turn yellow.
-
Coupling: Add the pre-activated mixture to the resin. Agitate for 60 minutes at room temperature (or 15 mins at 75°C in a microwave synthesizer)[1].
-
Double Coupling: Drain the reaction mixture. Do not wash the resin. Immediately repeat steps 2–6 with a fresh batch of activated amino acid[1]. Wash with DMF (5 x 1 min) after the second coupling.
Mechanistic pathway: HATU activation vs. Guanidinylation side-reaction.
Protocol 2: Peptide Cyclization using PyAOP
Rationale: Head-to-tail cyclization is a kinetically slow process due to conformational constraints. Using PyAOP eliminates the risk of capping the N -terminus during the extended reaction time[5].
-
Deprotection: Ensure the linear peptide has both a free N -terminal amine and a free C -terminal carboxylic acid.
-
Dilution: Dissolve the linear peptide in highly dilute conditions (e.g., 10−3 to 10−4 M in DMF/DCM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Activation: Add PyAOP (1.5 equivalents relative to the peptide).
-
Base Addition: Add DIPEA (3.0 equivalents ).
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor completion via LC-MS. Because PyAOP is a phosphonium salt, the unreacted N -terminus remains viable throughout the long incubation until cyclization occurs[5].
Conclusion
When synthesizing peptides with sterically hindered amino acids, the default reliance on HBTU or DIC/HOBt will inevitably lead to synthesis failure. For manual and microwave-assisted syntheses requiring maximum brute-force reactivity, HATU remains the gold standard, provided strict stoichiometric control is maintained to avoid guanidinylation. For greener approaches or highly epimerization-prone residues, COMU offers exceptional reactivity with minimal base requirements, though its solvent instability must be managed. For automated platforms, DIC/Oxyma provides the perfect intersection of stability and high reactivity. Finally, for cyclizations and fragment couplings where reaction times are extended, the phosphonium salt PyAOP is the undisputed reagent of choice.
References
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at:[Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. PMC. Available at:[Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. CSIC. Available at: [Link]
Sources
Structural Analysis of Peptides Containing Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Focus: Conformational mechanics, comparative structural analysis, and experimental elucidation of azetidine-based peptidomimetics.
Executive Summary
The incorporation of non-proteinogenic amino acids into peptide backbones is a cornerstone strategy in the development of foldamers and proteolytically stable peptidomimetics. Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate represents a highly specialized, Cα-tetrasubstituted building block. Featuring a highly strained four-membered azetidine ring, an N-Boc protecting group, and a primary carbamoyl (-CONH₂) side chain, this compound introduces severe steric constraints and complex hydrogen-bonding networks into peptide sequences.
This guide objectively analyzes the structural directives of this azetidine derivative, compares its performance against traditional turn-inducers (such as Proline and Aib), and outlines field-proven experimental protocols for verifying its 3D conformational impact.
Conformational Mechanics & Structural Directives
To utilize Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate effectively, one must understand the physical organic chemistry driving its behavior. Its structural influence is governed by three intersecting factors:
-
Ring Strain and the Thorpe-Ingold Effect: The azetidine ring possesses a high ring strain energy (~25.2 kcal/mol) with internal bond angles compressed to ~90°[1]. This compression forces the exocyclic bond angles at the Cα (C3) position to expand. This steric bulk severely restricts the allowable Ramachandran dihedral angles (φ, ψ) of the peptide backbone, effectively locking the residue into a folded conformation[2].
-
Cα-Tetrasubstitution: Unlike natural amino acids (except for the acyclic Aib), the C3 position is fully substituted with both an amino group and a carbamoyl group. This quaternary center eliminates backbone flexibility, acting as a potent nucleator for β-turns[3].
-
Side-Chain Hydrogen Bonding: In unprotected 3-aminoazetidine-3-carboxylic acids, the ring nitrogen acts as a strong hydrogen-bond acceptor, forming a 6-membered pseudo-cycle with the adjacent amide NH[3]. However, in this specific derivative, the ring nitrogen is protected by a Boc group (tert-butyl carboxylate), which delocalizes the nitrogen's lone pair and reduces its basicity. Consequently, the primary carbamoyl group (-CONH₂) at the C3 position becomes the dominant H-bond participant. It acts as both a donor and an acceptor, allowing the residue to function as a highly constrained structural mimic of Asparagine, stabilizing complex turn structures through side-chain-to-main-chain interactions[4].
Conformational directives and hydrogen-bonding pathways of the azetidine building block.
Comparative Analysis: Azetidine vs. Traditional Turn Inducers
When designing a peptidomimetic, the choice of turn inducer dictates the macroscopic folding of the molecule. The table below compares the structural performance of the 3,3-disubstituted azetidine derivative against standard alternatives.
| Feature | Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate | Proline (Pro) | Azetidine-2-carboxylic acid (Aze) | α-Aminoisobutyric acid (Aib) |
| Backbone Constraint | Cα-tetrasubstituted, 4-membered ring | Cα-trisubstituted, 5-membered ring | Cα-trisubstituted, 4-membered ring | Cα-tetrasubstituted, acyclic |
| Ring Strain Energy | ~25.2 kcal/mol | ~6.0 kcal/mol | ~25.2 kcal/mol | N/A |
| Side-Chain H-Bonding | Yes (Carbamoyl donor/acceptor) | No | No | No |
| Preferred Conformation | β-turn inducer (highly rigid) | β-turn inducer | γ-turn (when alkylated) / β-turn | 3₁₀-helix / β-turn |
| Primary Application | Constrained Asn mimic, Foldamers | Natural turn induction | Turn induction, collagen mimics | Helical stabilization |
Key Takeaway: While Proline and Aze rely purely on backbone dihedral restriction to induce turns[2], the 3-amino-3-carbamoylazetidine derivative provides a dual-action mechanism: extreme steric restriction combined with an active side-chain hydrogen-bonding network.
Experimental Protocols for Structural Elucidation
To objectively validate the performance of this building block in a peptide sequence, researchers must employ a self-validating system of synthesis and spectroscopic analysis.
Protocol 1: Peptide Assembly & Incorporation (SPPS)
Coupling a Cα-tetrasubstituted amino acid is notoriously difficult due to extreme steric shielding. Standard coupling reagents (e.g., HBTU or DIC/HOBt) frequently result in truncated sequences.
-
Resin Preparation: Swell the target resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes.
-
Coupling Chemistry: Utilize highly reactive uronium/aminium salts based on HOAt (e.g., HATU) or oxyma (e.g., COMU). Use a ratio of 1:3:3:6 (Resin:Amino Acid:HATU:DIPEA).
-
Reaction Conditions: Due to the quaternary C3 carbon, perform the coupling at elevated temperatures (e.g., microwave-assisted SPPS at 75°C for 15 minutes) to overcome the activation energy barrier.
-
Verification: Perform a micro-cleavage and verify incorporation via LC-MS before proceeding to the next residue.
Protocol 2: Solution-State NMR Spectroscopy
NMR is the gold standard for mapping the 3D conformation of the peptide in solution.
-
Sample Preparation: Dissolve the purified peptide in a non-competing, aprotic solvent (e.g., CDCl₃ or CD₂Cl₂) to prevent solvent-induced disruption of intramolecular H-bonds.
-
Spatial Proximity Mapping (NOESY/ROESY): Acquire 2D NOESY spectra (mixing time 200–400 ms). Look for diagnostic cross-peaks between the carbamoyl NH₂ protons and the backbone amide protons of adjacent residues. A strong cross-peak validates spatial proximity (< 5 Å), confirming a folded state.
-
Hydrogen Bond Validation (Δδ/ΔT): Perform variable-temperature ¹H-NMR from 273 K to 323 K in 5 K increments. Calculate the temperature coefficient (Δδ/ΔT) for all amide protons.
-
Causality: If a proton is involved in an intramolecular hydrogen bond (e.g., the pseudo-cycle), it is shielded from the solvent. As temperature increases, the shift changes minimally. Values more positive than -2.5 ppb/K definitively prove the existence of a stable intramolecular hydrogen bond[4].
-
Protocol 3: FT-IR Spectroscopy
-
Amide A Band Analysis: Analyze the peptide in a dilute solution (e.g., 1 mM in CHCl₃) to prevent intermolecular aggregation.
-
Spectral Interpretation: Focus on the Amide A region (3200–3500 cm⁻¹). A sharp absorption band >3400 cm⁻¹ indicates free, non-bonded NH groups. A broader, red-shifted band <3350 cm⁻¹ directly validates the presence of the hydrogen-bonded network predicted by the azetidine's structural directives[3].
Step-by-step experimental workflow for the structural elucidation of peptidomimetics.
Conclusion
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate is far more than a simple structural spacer; it is a highly engineered conformational director. By combining the extreme steric hindrance of a Cα-tetrasubstituted 4-membered ring with the active hydrogen-bonding capacity of a carbamoyl side chain, it outperforms traditional turn inducers like Proline and Aib in stabilizing complex foldamer architectures. Successful utilization requires rigorous synthetic optimization and a multi-modal spectroscopic approach (NMR and FT-IR) to validate the resulting 3D topologies.
References
-
[3] Žukauskaitė, A., Moretto, A., Peggion, C., De Zotti, M., Šačkus, A., Formaggio, F., De Kimpe, N., & Mangelinckx, S. (2014). Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312–2321. URL:[Link]
-
[2] Couty, F., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(6), 2275–2282. URL:[Link]
-
[1] Yang, G., Han, Z., Zhang, H., & Cui, X. (2026). Triplet Energy Transfer‐Driven Intermolecular [2+2] Photocycloaddition of Acyclic Imines and Indoles: Facile Access to Azetidine‐Fused Indolines. ResearchGate. URL:[Link](Note: URL derived from standard DOI/ResearchGate routing for the cited azetidine ring strain data).
-
[4] Tanda, K., Eto, R., Kato, K., Oba, M., Ueda, A., Suemune, H., & Doi, M. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Molecules, 28(13), 5084. URL:[Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides with 3,3-Disubstituted Azetidines
Introduction: Navigating the Analytical Frontier of Constrained Peptides
In the landscape of modern drug discovery, peptides have re-emerged as a promising class of therapeutics. Their high specificity and biological activity are often tempered by poor metabolic stability and low cell permeability. To overcome these limitations, medicinal chemists are increasingly turning to non-natural amino acids and backbone modifications to create more drug-like peptides. Among these, the incorporation of rigid structural motifs, such as 3,3-disubstituted azetidines, offers a compelling strategy to induce specific conformations and enhance proteolytic resistance[1][2].
However, the very structural novelty that makes these peptides therapeutically interesting also presents significant analytical challenges. Mass spectrometry (MS), the cornerstone of peptide and protein characterization, relies on predictable fragmentation patterns to confirm sequence and identify modifications[3][4]. The introduction of a strained, four-membered ring with a tertiary amine into the peptide backbone fundamentally alters these patterns.
This guide, drawing from extensive field experience in peptide analysis, provides a comparative framework for understanding the mass spectrometric behavior of peptides containing 3,3-disubstituted azetidines. We will dissect the anticipated fragmentation pathways, compare them to standard linear and other constrained peptides, and provide a robust, self-validating experimental protocol for their characterization. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently navigate the analysis of this novel class of molecules.
The Structural & Mechanistic Implications of 3,3-Disubstituted Azetidines
The incorporation of a 3,3-disubstituted azetidine into a peptide backbone is not a trivial substitution. It imposes a sharp turn, akin to a proline residue but with distinct electronic and steric properties. This has two major consequences relevant to mass spectrometry:
-
Conformational Rigidity : The azetidine ring restricts bond rotation, leading to a more defined three-dimensional structure[1][2]. This rigidity can influence which parts of the peptide are exposed to enzymatic cleavage (enhancing stability) and how the molecule behaves in the gas phase of the mass spectrometer.
-
Altered Fragmentation Chemistry : The tertiary amine within the azetidine ring introduces a new potential site for protonation. In the low-energy collision-induced dissociation (CID) environment of most mass spectrometers, the location of the charge can direct the fragmentation pathway[5]. The strain of the four-membered ring may also create unique, low-energy fragmentation channels not observed in standard peptides.
These features necessitate a departure from standard peptide analysis workflows and a more nuanced interpretation of the resulting mass spectra.
A Comparative Look at Fragmentation: Standard Peptides vs. Azetidine-Modified Peptides
The sequencing of peptides by tandem mass spectrometry is primarily achieved by analyzing the series of b- and y-ions generated from the cleavage of amide bonds along the backbone[3][4]. The presence of a 3,3-disubstituted azetidine is predicted to disrupt this regular pattern.
Standard Peptide Fragmentation
In a typical tryptic peptide ionized by electrospray, charges (protons) are often localized on the N-terminus and the side chains of basic residues like lysine and arginine. During CID, a mobile proton migrates along the peptide backbone, inducing cleavage of the amide bonds. This results in the characteristic ladder of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).
Predicted Fragmentation of an Azetidine-Containing Peptide
When a 3,3-disubstituted azetidine is present, we can hypothesize several key differences in the fragmentation pattern:
-
Charge Sequestration : The tertiary amine of the azetidine ring can act as a "proton sink," localizing the charge and potentially reducing the efficiency of proton migration along the backbone. This could lead to a less complete b and y ion series.
-
Preferential Cleavage : Cleavage C-terminal to the azetidine residue may be favored due to the influence of the ring. Conversely, the rigidity of the structure might make the adjacent amide bonds more resistant to cleavage compared to a linear peptide.
-
Ring-Opening Fragmentation : The strained azetidine ring itself may undergo fragmentation. This can lead to characteristic neutral losses or the formation of unique fragment ions that are diagnostic for the presence and position of the modification. This is a departure from the simple backbone cleavages seen in standard peptides.
The following diagram illustrates a hypothesized fragmentation pathway for a peptide containing a 3,3-disubstituted azetidine, highlighting potential unique cleavage sites.
Sources
A Comparative Guide to the Conformational Effects of Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate in Constrained Peptide Design
As the quest for novel therapeutics continues, the use of conformationally constrained amino acids has become a cornerstone in modern drug discovery and medicinal chemistry.[1][2][3] These building blocks, when incorporated into peptides or small molecules, offer a powerful strategy to enhance metabolic stability, improve target selectivity, and fine-tune pharmacokinetic properties.[3][4] This guide provides a comprehensive assessment of the anticipated conformational effects of a unique Cα-tetrasubstituted azetidine derivative, tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate. While direct experimental data for this specific compound is limited in published literature[5], this guide will extrapolate from well-documented analogues and provide a robust framework for its characterization and comparison with other constrained residues.
The Rationale for Conformational Constraint: The Role of the Azetidine Ring
The four-membered azetidine ring is a powerful tool in peptidomimetic design.[6] Its inherent ring strain and reduced number of atoms compared to the more common proline (a five-membered ring) lead to distinct conformational preferences. While proline is a well-established β-turn inducer, azetidine-containing amino acids offer a different palette of structural possibilities.[7]
Studies on L-azetidine-2-carboxylic acid (Aze), a lower homologue of proline, have shown that while its overall conformational preferences are similar to proline, it generally imparts greater flexibility to the peptide backbone.[8] This is attributed to decreased non-covalent repulsive interactions between the smaller ring and adjacent residues.[8] However, this increased flexibility does not imply a lack of structure. On the contrary, azetidine derivatives have been shown to be effective inducers of reverse turns, with a notable propensity for γ-turns, a different secondary structure motif compared to the β-turns favored by proline.[7]
The subject of this guide, tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate, possesses two key features that are expected to further rigidify its conformational influence:
-
Cα-tetrasubstitution: The C3 position of the azetidine ring is substituted with both an amino group and a carbamoyl group. Cα-tetrasubstituted amino acids are known to severely restrict the available Ramachandran space, acting as potent inducers of specific secondary structures, most notably β-turns.[9]
-
3-Aminoazetidine Moiety: The presence of a 3-amino group within the azetidine ring has been shown to be a powerful turn-inducing element, facilitating the synthesis of small macrocyclic peptides.[10][11]
Therefore, the combination of the strained azetidine ring and the Cα-tetrasubstitution is predicted to make this residue a highly effective conformational constraint.
Comparative Conformational Analysis: A Predictive Framework
To understand the potential of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate, it is instructive to compare its predicted properties with well-characterized constrained amino acids.
| Feature | L-Proline | L-Azetidine-2-carboxylic Acid (Aze) | Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (Predicted) |
| Ring Size | 5-membered | 4-membered | 4-membered |
| Backbone Flexibility | Highly constrained | More flexible than Proline[8] | Highly constrained due to Cα-tetrasubstitution |
| Preferred Turn Type | β-turn[7] | γ-turn[7] | Likely a potent β-turn or γ-turn inducer[9] |
| Ring Puckering | Defined endo/exo puckering | Less pronounced puckering than Proline | Puckering influenced by C3 substituents |
| Impact on Peptide Cyclization | Facilitates cyclization | Potent turn-inducing element for cyclization[10][11] | Expected to strongly facilitate macrocyclization |
Experimental Workflow for Conformational Assessment
The following section outlines a comprehensive experimental plan to definitively characterize the conformational effects of incorporating tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate into a model peptide.
A model linear peptide, such as Ac-Ala-X-Ala-NHMe (where X is the azetidine residue), should be synthesized to allow for direct comparison with published data on other constrained amino acids. Standard solid-phase peptide synthesis (SPPS) protocols can be employed. The synthesis of the azetidine building block itself can be approached through multi-step organic synthesis, likely starting from a commercially available precursor like 1-Boc-3-azetidinone.[12]
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- 1. connectsci.au [connectsci.au]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (C9H17N3O3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate
Comprehensive Safety and Operational Guide: Handling tert-Butyl 3-amino-3-carbamoylazetidine-1-carboxylate
As drug development increasingly relies on conformationally restricted building blocks to improve pharmacokinetic profiles, azetidine derivatives have become foundational in medicinal chemistry. Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate (CAS: 1254120-14-3) is a highly functionalized diamine featuring a strained four-membered ring, a primary amine, a carbamoyl (amide) group, and a lipophilic Boc protecting group[1].
While this structural rigidity is excellent for reducing hERG liability and improving metabolic stability in drug candidates, it presents specific handling challenges in the laboratory. The presence of the primary amine makes it a potential skin and eye irritant, while its powdered form poses an aerosolization risk[2].
As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides the causality behind each safety measure, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.
Physicochemical Profile & Hazard Identification
Before handling any novel building block, operators must understand the physical properties that dictate its behavior in the ambient lab environment.
Table 1: Quantitative Hazard and Property Summary
| Parameter | Specification / Classification | Operational Implication |
| CAS Number | 1254120-14-3[1] | Unique identifier for the free base form. |
| Molecular Formula | C9H17N3O3[1] | High nitrogen-to-carbon ratio; potential for static charge accumulation. |
| Molecular Weight | 215.25 g/mol [1] | Fine powder; easily aerosolized if disturbed. |
| Storage Conditions | 2-8°C, dark, dry[1] | Thermally and hydrolytically sensitive; requires cold-chain management. |
| GHS Hazards | H302, H315, H319, H335[2],[1] | Harmful if swallowed; causes skin/eye/respiratory irritation. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The matrix below outlines the exact specifications required for handling this compound, grounded in its chemical properties.
Table 2: Required PPE and Mechanistic Causality
| PPE Category | Specification | Mechanistic Causality (The "Why") |
| Hand Protection | Powder-free Nitrile Gloves (≥0.11 mm thickness). Double-gloving recommended. | The lipophilic tert-butoxycarbonyl (Boc) group enhances the molecule's solubility in organic solvents (e.g., DCM, DMF). If a solution spills, latex will rapidly degrade, facilitating dermal absorption of the irritating amine payload[2]. Nitrile provides superior chemical resistance. |
| Eye Protection | ANSI Z87.1 certified chemical splash goggles. | The primary amine is a severe eye irritant (H319)[1]. Standard safety glasses with side shields do not provide a sufficient hermetic seal against aerosolized fine powders. |
| Body Protection | Flame-resistant, fully buttoned lab coat with fitted knit cuffs. | Fitted cuffs prevent the accidental sweeping of powder from the balance pan. The coat acts as a barrier against skin irritation (H315)[1]. |
| Respiratory | N95 or P100 particulate respirator (if handled outside a fume hood). | The fine powder presents a distinct respiratory irritation hazard (H335)[1]. However, the preferred mitigation is engineering controls (handling strictly inside a fume hood), rendering the mask a secondary backup. |
Standard Operating Procedure (SOP): Handling & Transfer
The following self-validating workflow ensures the chemical integrity of the azetidine ring while protecting the operator from exposure.
Phase 1: Preparation and Acclimation
-
Cold-Chain Retrieval: Remove the sealed vial from the 2-8°C refrigerator[1].
-
Desiccator Acclimation (Critical Step): Place the sealed vial into a desiccator for 30–45 minutes until it reaches room temperature.
-
Causality: The strained azetidine ring is susceptible to hydrolytic degradation. Opening a cold vial immediately draws ambient moisture into the hygroscopic powder, causing condensation that degrades the carbamoyl and amine groups.
-
-
Fume Hood Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm (0.4–0.5 m/s).
Phase 2: Weighing and Solvent Dispersion
-
Static Mitigation: Wipe the exterior of the vial and the balance pan with an anti-static zero-stat gun. Use a grounded, anti-static weighing spatula.
-
Causality: Powders with high nitrogen content and lipophilic protecting groups often accumulate static charge. Standard metal spatulas can cause the powder to repel and aerosolize, increasing inhalation risks (H335)[1].
-
-
Transfer: Weigh the required mass onto glass weighing paper (avoid plastic boats due to static). Transfer directly into the reaction flask.
-
Solvent Addition: If utilizing solvents for peptide coupling (e.g., DMF, DCM), add the solvent slowly down the side of the flask to prevent the powder from kicking up.
Figure 1: End-to-end operational workflow for handling moisture-sensitive azetidine derivatives.
Spill Response & Waste Management Plan
Even with rigorous protocols, accidental spills occur. The response must be immediate and logical to prevent the spread of the irritant.
Solid Spill Response Protocol
-
Assess and Isolate: Determine if the spill is minor (<50g, contained in hood) or major (>50g, outside hood).
-
Moisten (Do Not Sweep Dry): Lightly mist the spilled powder with water or cover it with damp absorbent pads.
-
Causality: Dry sweeping will immediately aerosolize the compound, triggering the H335 respiratory hazard[2]. Moistening binds the powder into a manageable paste.
-
-
Collect: Use a disposable plastic scoop to collect the moistened material. Place it into a clearly labeled, sealable hazardous waste bag.
-
Decontaminate: Wipe the surface with a 70% isopropanol solution. The Boc group ensures the compound is highly soluble in alcohols, allowing for complete surface decontamination.
Waste Disposal Routing
-
Solid Waste: Contaminated gloves, weighing paper, and empty vials must be routed to Solid Hazardous Organic Waste .
-
Liquid Waste: If the compound was dissolved in Dichloromethane (DCM) or Chloroform, route to Halogenated Waste . If dissolved in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), route to Non-Halogenated Organic Waste .
Figure 2: Decision matrix and response logic for solid chemical spills.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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